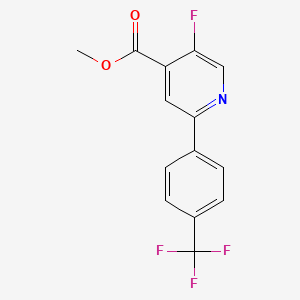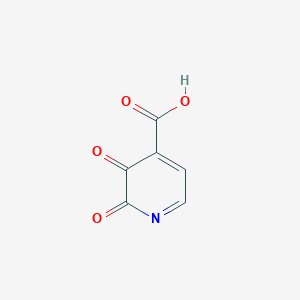
Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- is a chemical compound with the molecular formula C21H17BrO3. It is characterized by the presence of a bromine atom and two phenylmethoxy groups attached to the benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- typically involves the bromination of benzaldehyde followed by the introduction of phenylmethoxy groups. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities .
Comparación Con Compuestos Similares
2-Bromobenzaldehyde: A simpler analog with only a bromine atom attached to the benzaldehyde core.
3-Bromobenzaldehyde: Another analog with the bromine atom positioned differently on the benzaldehyde ring
Propiedades
Número CAS |
85565-94-2 |
|---|---|
Fórmula molecular |
C21H17BrO3 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-bromo-3,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H17BrO3/c22-21-18(13-23)11-19(24-14-16-7-3-1-4-8-16)12-20(21)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clave InChI |
BSJKIWFSXWIACX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
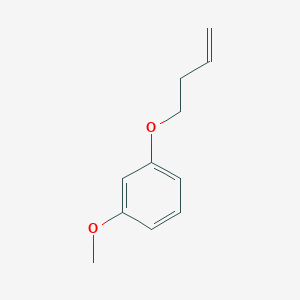

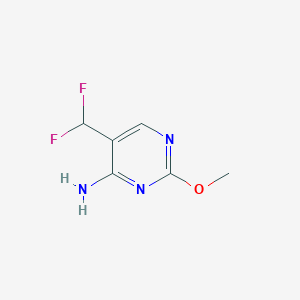

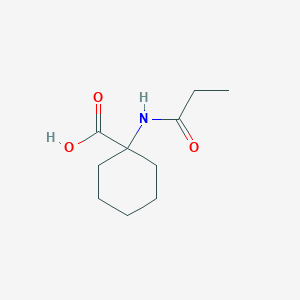
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)
